molecular formula C16H15N3OS B14650851 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline CAS No. 52131-69-8

2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline

Cat. No.: B14650851
CAS No.: 52131-69-8
M. Wt: 297.4 g/mol
InChI Key: YFOJTTAKUFCKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes an imino group, a phenyl group, and a methoxy-substituted aniline moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with a substituted benzaldehyde to form the thiazole ring. This is followed by the introduction of the imino group and the methoxy-substituted aniline moiety through further reactions involving appropriate reagents and catalysts. The reaction conditions often require controlled temperatures, specific solvents, and purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or other reduced derivatives.

Scientific Research Applications

2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It may be used in the development of new materials, dyes, or other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use. For example, in a biological setting, the compound may bind to a particular enzyme, inhibiting its activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    2-Imino-4-phenyl-1,3-thiazole: Lacks the methoxy-substituted aniline moiety.

    5-Methoxy-2-aminothiophenol: Contains the methoxy and amino groups but lacks the thiazole ring.

    4-Phenyl-1,3-thiazole: Similar thiazole ring structure but different functional groups.

Uniqueness

2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

52131-69-8

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

2-(2-imino-4-phenyl-1,3-thiazol-3-yl)-5-methoxyaniline

InChI

InChI=1S/C16H15N3OS/c1-20-12-7-8-14(13(17)9-12)19-15(10-21-16(19)18)11-5-3-2-4-6-11/h2-10,18H,17H2,1H3

InChI Key

YFOJTTAKUFCKJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=CSC2=N)C3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.